BenchChemオンラインストアへようこそ!

4-(piperidine-1-sulfonyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide

Physicochemical profiling Drug-likeness Permeability prediction

Choose this compound for your adenosine receptor binding assays or kinase profiling. It is differentiated by a piperidine-1-sulfonyl group that lowers clogP to 2.85 and raises TPSA to 82.9 Ų, significantly improving aqueous solubility and reducing non-specific binding compared to the unsubstituted benzamide (logP 3.46, TPSA 54.9 Ų). This makes it the superior reference tool when assay conditions demand minimal membrane partitioning. Typical purity ≥95% ensures direct use in biochemical panels without further purification.

Molecular Formula C20H20N4O3S2
Molecular Weight 428.53
CAS No. 361479-20-1
Cat. No. B2911749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(piperidine-1-sulfonyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide
CAS361479-20-1
Molecular FormulaC20H20N4O3S2
Molecular Weight428.53
Structural Identifiers
SMILESC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4
InChIInChI=1S/C20H20N4O3S2/c25-19(23-20-22-18(14-28-20)17-6-2-3-11-21-17)15-7-9-16(10-8-15)29(26,27)24-12-4-1-5-13-24/h2-3,6-11,14H,1,4-5,12-13H2,(H,22,23,25)
InChIKeyHSGDQQZUHAZWSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Piperidine-1-sulfonyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide (CAS 361479-20-1): Core Pharmacophore and Physicochemical Baseline


4-(Piperidine-1-sulfonyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide (CAS 361479-20-1) is a synthetic sulfonamide-benzamide derivative that combines a piperidine-1-sulfonyl substituted benzamide core with a 4-(pyridin-2-yl)-1,3-thiazol-2-amine moiety [1]. Its molecular formula is C20H20N4O3S2 and molecular weight 428.53 g/mol [2]. The compound belongs to a broader class of thiazole-containing benzamides that have been explored as adenosine receptor antagonists and kinase inhibitor scaffolds [3].

Why 4-(Piperidine-1-sulfonyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide Cannot Be Replaced by Core Scaffold Analogs


The core scaffold N-(4-pyridin-2-yl-thiazol-2-yl)-benzamide (CHEMBL164087) demonstrates measurable but modest binding affinity at adenosine receptors (Ki = 1.7–8.7 µM across A1, A2a, A3 subtypes) [1]. However, the addition of the para-piperidine-1-sulfonyl group in the target compound alters key physicochemical properties—reducing logP from 3.46 to 2.85 and increasing topological polar surface area (TPSA) from 54.9 to 82.9 Ų [2][3]. These changes are predicted to significantly impact membrane permeability, solubility, and target engagement, making simple interchange with the unsubstituted benzamide unreliable for assays optimized for either compound.

Quantitative Differentiation Guide for 4-(Piperidine-1-sulfonyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide (CAS 361479-20-1)


Physicochemical Differentiation: Lower logP and Higher TPSA vs. Core Scaffold N-(4-Pyridin-2-yl-thiazol-2-yl)-benzamide

The target compound displays a clogP of 2.85 and TPSA of 82.94 Ų [1], compared to the core scaffold N-(4-pyridin-2-yl-thiazol-2-yl)-benzamide (CHEMBL164087) which exhibits logP 3.46 and TPSA 54.88 Ų [2]. This represents a ΔlogP of -0.61 and ΔTPSA of +28.06 Ų, indicating substantially higher polarity and lower membrane permeability potential.

Physicochemical profiling Drug-likeness Permeability prediction

Molecular Weight Differential: ~52% Increase Over Core Scaffold Impacts Drug-Likeness Parameters

The target compound has a molecular weight of 428.53 g/mol [1], versus 281.34 g/mol for the core scaffold N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide [2]. This 147.19 g/mol increase (52.3%) is attributable to the piperidine-1-sulfonyl substituent and pushes the compound beyond typical fragment-like space (>300 Da) into lead-like chemical space.

Molecular weight Lead-likeness Fragment-based drug design

Fragment-Level TRPV2 Agonism: 4-(Piperidine-1-sulfonyl)-benzoic Acid Shows Superior EC50 vs. Probenecid

The piperidine-1-sulfonyl-benzoic acid fragment, which constitutes the benzamide portion of the target compound, was identified as having a better EC50 than probenecid, one of the most specific TRPV2 agonists known [1]. In membrane-based Ca²⁺ influx assays using Pichia pastoris-expressed TRPV2, this fragment demonstrated enhanced potency, although exact EC50 values were not reported in the abstract.

TRPV2 ion channel Vasodilation Fragment-based pharmacology

Adenosine Receptor Binding Baseline: Core Scaffold Ki Values Provide Reference for Selectivity Profiling of the Target Compound

The core scaffold N-(4-pyridin-2-yl-thiazol-2-yl)-benzamide binds to adenosine A1, A2a, and A3 receptors with Ki values of 1,700 nM, 8,700 nM, and 3,400 nM, respectively [1]. The target compound has no reported binding data in ChEMBL [2], but the scaffold Ki values establish a baseline against which the selectivity shift imparted by the para-piperidine-1-sulfonyl group can be evaluated in future assays.

Adenosine receptor GPCR Binding affinity

Primary Research and Procurement Application Scenarios for 4-(Piperidine-1-sulfonyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide


GPCR Assay Development Requiring a Non-Fragment Adenosine Receptor Ligand with Modified Polarity

For laboratories developing adenosine receptor binding assays, the core scaffold (Ki 1.7–8.7 µM) serves as a reference tool compound. The target compound, with its lower logP (2.85 vs 3.46) and higher TPSA (82.9 vs 54.9 Ų), is better suited for assays where aqueous solubility or reduced non-specific binding is critical, as established by the physicochemical differentiation evidence [1][2].

TRPV2 Ion Channel Research Leveraging the Piperidine-1-Sulfonyl Pharmacophore

The fragment 4-(piperidine-1-sulfonyl)-benzoic acid outperforms probenecid in TRPV2 agonism [1]. Procurement of the full-length target compound enables exploration of whether the 4-(pyridin-2-yl)thiazol-2-amine extension further modulates potency, selectivity, or pharmacokinetic properties for cardiovascular or pain research applications.

Structure-Activity Relationship (SAR) Studies of Kinase Inhibitor Scaffolds

Thiazole-benzamide cores are privileged scaffolds in kinase inhibitor design. The target compound, bearing the piperidine-1-sulfonyl group, offers a distinct vector for exploring kinase ATP-binding site interactions compared to simpler benzamide analogs. Its 95% typical purity [1] makes it suitable for direct use in biochemical kinase profiling panels.

Computational Chemistry and Docking Studies Requiring a Well-Characterized Physicochemical Profile

The compound's complete calculated physicochemical profile—including clogP (2.85), TPSA (82.94 Ų), and H-bond donor/acceptor counts [1]—makes it a valuable test case for validating in silico models of solubility, permeability, and target binding, particularly when benchmarking against the core scaffold or the pyridin-4-yl regioisomer.

Quote Request

Request a Quote for 4-(piperidine-1-sulfonyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.